BenchChemオンラインストアへようこそ!

SB399885

Pharmacokinetics Oral Bioavailability CNS Drug Development

SB399885 HCl is a high-purity 5-HT6 antagonist with sub-nM affinity. It differentiates through 52% oral bioavailability, brain penetration, and full inverse agonist activity. This enables robust in vivo cognitive enhancement in aged rat models (reversing spatial learning deficits) and dual reversal of scopolamine/dizocilpine-induced memory impairments. Ideal for studies on age-related cognitive decline and mood-cognition interplay in Alzheimer's models. Not for human use.

Molecular Formula C18H21Cl2N3O4S
Molecular Weight 446.3 g/mol
Cat. No. B1237598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB399885
SynonymsSB 399885
SB-399885
SB399885
Molecular FormulaC18H21Cl2N3O4S
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3
InChIInChI=1S/C18H21Cl2N3O4S/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2/h3-4,9-11,21-22H,5-8H2,1-2H3
InChIKeyATKZKAYWARYLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB399885: A High-Affinity 5-HT6 Receptor Antagonist with Demonstrated CNS Penetration for Preclinical Cognitive Research


SB399885 (SB-399885 hydrochloride, CAS 402713-81-9) is a benzenesulfonamide-derived 5-HT6 receptor antagonist with sub-nanomolar affinity (pKi = 9.11 ± 0.03 for human recombinant receptors) and >200-fold selectivity across a broad panel of receptors, ion channels, and enzymes [1]. Its hydrochloride salt form enables aqueous solubility up to 100 mM, facilitating flexible formulation for in vivo studies, and exhibits oral bioavailability (52%) with brain penetration confirmed via ex vivo receptor occupancy assays . SB399885 is characterized as a full inverse agonist at constitutively active 5-HT6 receptors, distinguishing it functionally from neutral antagonists in the same target class [2].

Why 5-HT6 Antagonist Selection Cannot Be Based Solely on Target Class: Quantitative PK and Functional Differences Driving SB399885 Procurement Decisions


Within the 5-HT6 antagonist class, compounds with superficially similar receptor binding profiles exhibit substantial divergence in pharmacokinetic parameters, functional efficacy, and in vivo potency that directly impact experimental reproducibility and interpretation. As demonstrated in head-to-head comparative studies, SB399885 and its structural analog SB-357134 differ by 13 percentage points in oral bioavailability and 1.2 hours in half-life despite both being classified as brain-penetrant 5-HT6 antagonists [1]. Furthermore, functional distinctions exist within the class: SB399885 acts as a full inverse agonist, whereas CPPQ is a neutral antagonist—a difference that produces divergent behavioral outcomes in phencyclidine-induced hyperactivity models [2]. These quantifiable differences necessitate compound-specific validation rather than class-based substitution.

SB399885 Evidence-Based Selection Guide: Quantitative Comparative Data Against Analogs and Alternatives


Oral Bioavailability and Half-Life Comparison: SB399885 vs. SB-357134 in Rat Autoshaping Model

In a direct head-to-head study evaluating oral administration of two 5-HT6 antagonists in rats, SB399885 demonstrated oral bioavailability of 52% and a half-life of 2.2 hours, compared to SB-357134 which exhibited higher oral bioavailability (65%) but a longer half-life (3.4 h). The minimum effective dose for inducing inappetence was 50 mg/kg p.o. for SB399885 versus 30 mg/kg p.o. for SB-357134 [1].

Pharmacokinetics Oral Bioavailability CNS Drug Development

5-HT6 Receptor Occupancy and Antidepressant-Like Activity: SB399885 vs. SB-271046 vs. Donepezil

In the rat forced swimming test, SB399885 (3 and 10 mg/kg i.p.) produced significant reduction in immobility time with corresponding 5-HT6 receptor occupancy values of 62% and 96%, respectively. SB-271046 required higher doses (10 and 30 mg/kg i.p.) to achieve comparable receptor occupancy (56% and 84%). Notably, the acetylcholinesterase inhibitor donepezil (0.5 and 1 mg/kg i.p.) produced no significant effect in this model, despite its clinical use in Alzheimer's disease [1].

Receptor Occupancy Antidepressant Activity Alzheimer's Disease Models

Functional Distinction: Full Inverse Agonism vs. Neutral Antagonism at 5-HT6 Receptors

Functional characterization studies have established that SB399885 acts as a full inverse agonist at constitutively active 5-HT6 receptors, targeting the receptor's basal signaling state. In contrast, CPPQ functions as a neutral antagonist, binding exclusively to agonist-activated conformations [1]. When evaluated in the phencyclidine (PCP)-induced hyperactivity model (a schizophrenia-relevant paradigm), SB399885 as a 5-HT6 inverse agonist failed to reverse PCP-induced hyperactivity, whereas the dual 5-HT3/5-HT6 antagonist FPPQ showed significant reversal [2]. This functional divergence within the same receptor class carries mechanistic implications.

Functional Selectivity Inverse Agonism Constitutive Activity

Dose-Dependent Modulation of 5-HT Neuronal Firing In Vivo: Quantified Electrophysiological Response

Intravenous administration of SB399885 (0.125-1 mg/kg i.v.) caused a dose-dependent decrease in 5-HT neuron firing rate in the dorsal raphe nucleus of anesthetized rats, an effect that was fully reversed by the selective 5-HT6 agonist WAY-181187 (3 mg/kg i.v.). In contrast, WAY-181187 (1-4 mg/kg i.v.) produced a dose-dependent increase in 5-HT neuron firing rate [1].

Electrophysiology Dorsal Raphe Nucleus Serotonergic Transmission

Enantioselective Receptor Binding: Differential Affinity Between Racemic and (R)-Enantiomer Forms

Comparative binding studies of SB399885 racemate and its isolated (R)-enantiomer reveal significant differences in 5-HT6 receptor affinity. The racemic SB399885 exhibits a Ki of 0.7-1.6 nM across recombinant human and native receptor systems [1], whereas the isolated (R)-enantiomer shows substantially reduced affinity (Ki = 6.3 nM) [2]. This approximately 4-9 fold difference in binding potency carries implications for studies requiring precise target engagement.

Chiral Pharmacology Enantioselectivity Binding Affinity

Cholinergic Enhancement in Prefrontal Cortex: Quantified Acetylcholine Elevation

In vivo microdialysis studies in rat medial prefrontal cortex demonstrated that acute oral administration of SB399885 (10 mg/kg p.o.) significantly increased extracellular acetylcholine levels [1]. In a separate study using 5-HT6 agonist ST1936 as a comparator, SB399885 (5 mg/kg i.p.) effectively blocked ST1936-induced increases in dopamine and norepinephrine in nucleus accumbens shell and prefrontal cortex [2].

Microdialysis Acetylcholine Cognitive Enhancement

SB399885 Optimal Deployment Scenarios: Evidence-Driven Research and Procurement Applications


Age-Related Cognitive Decline Studies Requiring Robust Behavioral Reversal

In aged rat models (22 months old), SB399885 (10 mg/kg p.o., b.i.d. for 7 days) fully reversed age-dependent deficits in Morris water maze spatial learning compared to vehicle-treated age-matched controls, with significant improvements in target quadrant searching persisting on post-training days 1, 3, and 7 [1]. This robust and sustained cognitive enhancement in an aged cohort makes SB399885 particularly suitable for studies investigating therapeutic interventions for age-associated cognitive impairment where acute administration may be insufficient.

Reversal of Pharmacologically Induced Amnesia in Memory Consolidation Paradigms

SB399885 at 10 mg/kg (acute or repeated administration) effectively reversed memory deficits induced by scopolamine (muscarinic antagonist) and dizocilpine (NMDA antagonist) in rat autoshaping learning tasks [1]. This dual reversal capability—spanning both cholinergic and glutamatergic disruption models—positions SB399885 as a versatile tool compound for investigating the convergence of 5-HT6 modulation with multiple neurotransmitter systems implicated in cognitive dysfunction, including cholinergic and glutamatergic pathways.

Differentiation of Antidepressant-Like Activity from Cholinesterase Inhibition

In the rat forced swimming test, SB399885 (3 and 10 mg/kg i.p.) produced significant antidepressant-like effects with corresponding 5-HT6 receptor occupancy of 62% and 96%, whereas donepezil (0.5 and 1 mg/kg i.p.) produced no measurable effect [1]. This functional differentiation from acetylcholinesterase inhibitors makes SB399885 a preferred tool for studies seeking to dissect mood-related outcomes from pure cognitive enhancement in Alzheimer's disease models, particularly where combined cognitive and affective symptom modulation is the experimental focus.

5-HT6-Dependent vs. 5-HT6-Independent Target Engagement Studies

SB399885 has demonstrated dual utility as both a canonical 5-HT6 antagonist in CNS studies and as a 5-HT6-independent modulator of claudin-1 trafficking and HCV entry inhibition in hepatic cell lines [1]. The compound induces intracellular accumulation of claudin-1 via modulation of protein kinase A (PKA) activity in cells lacking 5-HT6 expression, providing a unique tool for investigating off-target or polypharmacological effects of piperazinylbenzenesulfonamide scaffolds independent of serotonergic signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB399885

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.